Boc-2-amino-6-methylbenzoic acid

Description

Structural Context within Protected Benzoic Acid Derivatives

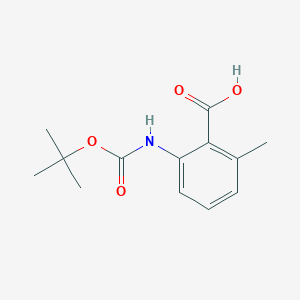

Boc-2-amino-6-methylbenzoic acid belongs to the class of N-protected benzoic acid derivatives. Its structure is characterized by a benzene (B151609) ring substituted with three key functional groups: a carboxylic acid group (-COOH), a methyl group (-CH3), and a tert-butyloxycarbonyl (Boc) protected amino group (-NHBoc).

The core of the molecule is 2-amino-6-methylbenzoic acid, a derivative of anthranilic acid. The defining feature is the Boc protecting group attached to the nitrogen atom. chemimpex.com The Boc group is a widely used protecting group in organic chemistry, particularly in peptide synthesis. springernature.comnih.gov Its primary function is to render the highly nucleophilic amino group chemically inert under a variety of reaction conditions, especially those involving bases or nucleophiles. This protection is crucial as it prevents the amino group from participating in unwanted side reactions, thereby allowing chemists to selectively perform reactions at other sites, such as the carboxylic acid group. The Boc group is stable under many synthetic conditions but can be readily removed under specific, mild acidic conditions, which regenerates the free amine for subsequent transformations. springernature.combeilstein-journals.org

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | 2-((tert-butoxycarbonyl)amino)-6-methylbenzoic acid |

| Molecular Formula | C13H17NO4 |

| Molecular Weight | 251.28 g/mol scbt.com |

| Appearance | Off-white solid chemimpex.com |

| CAS Number | 269391-47-1 |

Significance as a Versatile Building Block in Organic Chemistry

In organic synthesis, a "building block" refers to a molecule with specific functional groups that can be used to introduce a particular structural motif into a more complex target molecule. this compound is a quintessential example of such a building block, valued for its trifunctional nature. The presence of the carboxylic acid, the protected amine, and the methyl-substituted aromatic ring in a single molecule offers multiple points for chemical modification.

The primary utility of this compound lies in its ability to act as a scaffold. Chemists can utilize the carboxylic acid for reactions such as esterification or amidation while the amino group remains masked. Once the desired modifications are complete, the Boc group can be cleaved to reveal the amino group, which can then be used for further reactions, such as the formation of amides, sulfonamides, or heterocyclic rings. This step-wise control is fundamental to the logic of modern multi-step synthesis. Boc-protected amino acids are crucial for creating peptide-based therapeutics and enhancing the solubility and bioavailability of drug candidates. chemimpex.com The deprotected core, 2-amino-6-methylbenzoic acid, is recognized as a key intermediate in the production of pesticides and pharmaceuticals, highlighting the industrial importance of this structural framework. datainsightsmarket.com

Overview of Key Academic Research Trajectories Involving this compound

While specific research focusing exclusively on this compound is specialized, its utility is evident through key research trends that rely on analogous N-Boc protected building blocks. These research trajectories underscore its potential and established role in medicinal and synthetic chemistry.

Synthesis of Complex Heterocyclic Scaffolds: A major area of research involves using N-Boc protected amino acids as precursors for constructing complex heterocyclic systems, which are prevalent in biologically active compounds. nih.gov For instance, research has demonstrated the synthesis of novel pyrazole (B372694) and oxazole (B20620) derivatives from N-Boc protected cyclic amino acids. beilstein-journals.orgnih.gov These syntheses often involve converting the amino acid into a β-keto ester, followed by cyclization reactions. nih.gov Similarly, the structure of this compound is well-suited for intramolecular cyclization to form fused ring systems like benzoxazinones, which are themselves versatile intermediates. sioc-journal.cn This positions the compound as a valuable starting material for generating libraries of novel heterocyclic compounds for drug discovery.

Medicinal Chemistry and Drug Discovery: The substituted aminobenzoic acid motif is a common feature in many pharmacologically active molecules. Research into related structures shows their application in developing enzyme inhibitors. For example, benzoic acid derivatives have been designed as inhibitors of influenza neuraminidase, and related 2-aminobenzothiazoles have been investigated for anticancer and antimicrobial activities. researchgate.netresearchgate.net Boron-containing benzoic acids are also being explored as a new class of antimicrobial and anticancer agents. mdpi.com In these multi-step syntheses, a protected building block like this compound is essential. It allows for the precise and controlled assembly of the final complex molecule, ensuring that the reactive amino group does not interfere with intermediate steps.

Development of Non-Natural Peptides and Peptidomimetics: The Boc group is fundamental to solid-phase peptide synthesis (SPPS). springernature.comnih.gov While not a naturally occurring amino acid, this compound can be incorporated into peptide chains to create peptidomimetics or non-natural peptides. ias.ac.in Such modified peptides are used to study protein-protein interactions, develop enzyme inhibitors, or create peptides with enhanced stability and novel structural properties. The rigid, substituted benzene ring can introduce specific conformational constraints into a peptide backbone, which is a common strategy in drug design to improve binding affinity and biological activity.

Table 2: List of Mentioned Chemical Compounds

| Compound Name | Role/Context |

|---|---|

| This compound | The main subject of the article; a protected amino acid building block. |

| 2-amino-6-methylbenzoic acid | The deprotected core structure; an intermediate for pesticides and medicines. datainsightsmarket.com |

| Anthranilic acid | A parent compound for the subject molecule. |

| Benzoxazinone | A type of heterocyclic compound that can be synthesized from anthranilic acid derivatives. sioc-journal.cn |

| Pyrazole | A type of heterocyclic compound synthesized using Boc-protected amino acid building blocks. nih.gov |

| Oxazole | A type of heterocyclic compound synthesized using Boc-protected amino acid building blocks. beilstein-journals.org |

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-6-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO4/c1-8-6-5-7-9(10(8)11(15)16)14-12(17)18-13(2,3)4/h5-7H,1-4H3,(H,14,17)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSCDUSGXLJHYFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NC(=O)OC(C)(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Aspects of Chemical Reactions Involving Boc 2 Amino 6 Methylbenzoic Acid

Mechanism of Boc-Group Protection and Acid-Labile Deprotectioncommonorganicchemistry.comnih.gov

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis, particularly in peptide chemistry. jk-sci.commasterorganicchemistry.com Its popularity stems from its stability under a range of reaction conditions and the relative ease with which it can be removed. masterorganicchemistry.com

The protection of an amine as a Boc-carbamate is typically achieved using di-tert-butyl dicarbonate (B1257347) (Boc₂O). The reaction mechanism involves the nucleophilic attack of the amine on one of the carbonyl carbons of Boc₂O. masterorganicchemistry.com This is followed by the collapse of the tetrahedral intermediate, leading to the formation of the carbamate (B1207046) and the release of tert-butoxide and carbon dioxide. jk-sci.commasterorganicchemistry.com The evolution of carbon dioxide gas provides a thermodynamic driving force for the reaction. total-synthesis.com While the reaction can proceed without a base, bases like triethylamine (B128534) or sodium hydroxide (B78521) are often employed to facilitate the process. total-synthesis.com

The deprotection of the Boc group is characteristically acid-labile. total-synthesis.com The mechanism is initiated by the protonation of the carbonyl oxygen of the carbamate by a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl). commonorganicchemistry.commasterorganicchemistry.com This protonation enhances the electrophilicity of the carbonyl carbon and facilitates the cleavage of the C-O bond, leading to the formation of a stable tert-butyl cation and a carbamic acid intermediate. commonorganicchemistry.com The tert-butyl cation can subsequently be quenched by a nucleophile, deprotonate to form isobutene gas, or polymerize. commonorganicchemistry.com The carbamic acid intermediate is unstable and readily decarboxylates to yield the free amine and carbon dioxide. commonorganicchemistry.commasterorganicchemistry.com

Table 1: Key Aspects of Boc-Group Protection and Deprotection

| Process | Reagents | Mechanism | Byproducts |

| Protection | Di-tert-butyl dicarbonate (Boc₂O), often with a base (e.g., triethylamine) | Nucleophilic attack of the amine on Boc₂O, followed by elimination. | tert-Butanol, Carbon Dioxide |

| Deprotection | Strong acids (e.g., Trifluoroacetic Acid (TFA), Hydrochloric Acid (HCl)) | Protonation of the carbamate, followed by fragmentation to a tert-butyl cation and carbamic acid, which then decarboxylates. | tert-Butyl cation (leading to isobutene), Carbon Dioxide |

The selective removal of the Boc group in the presence of other acid-sensitive or protecting groups is a critical aspect of multi-step organic synthesis. The choice of acid and reaction conditions can be tailored to achieve this selectivity.

Trifluoroacetic acid (TFA) is a commonly used reagent for Boc deprotection, often in a solvent like dichloromethane (B109758) (DCM). jk-sci.com The concentration of TFA and the reaction temperature can be adjusted to control the rate of deprotection. For substrates with other acid-labile groups, milder acidic conditions are required. For instance, using a lower concentration of TFA or a weaker acid can sometimes achieve selective Boc removal.

Alternative methods for Boc deprotection under milder or different conditions have also been developed to enhance selectivity. These include:

Lewis Acids: Zinc bromide (ZnBr₂) in dichloromethane can selectively cleave secondary N-Boc groups while leaving primary N-Boc groups intact. jk-sci.com

Clay Catalysts: Montmorillonite K10 clay in dichloroethane has been shown to selectively cleave aromatic N-Boc groups in the presence of aliphatic N-Boc amines. jk-sci.com

Oxalyl Chloride in Methanol (B129727): This system provides a mild method for the deprotection of N-Boc groups from a variety of substrates at room temperature. nih.gov

The orthogonality of the Boc group to other protecting groups is a key feature. For example, it is stable to the basic conditions used to remove the Fmoc (9-fluorenylmethoxycarbonyl) group and the hydrogenolysis conditions used to cleave the Cbz (benzyloxycarbonyl) group, making it a valuable component in complex synthetic strategies like solid-phase peptide synthesis (SPPS). total-synthesis.com

Chemical Reactivity in Amide Bond Formation

The carboxylic acid and the Boc-protected amine of Boc-2-amino-6-methylbenzoic acid are the key functional groups involved in amide bond formation, a cornerstone of peptide synthesis.

The formation of a peptide (amide) bond requires the activation of the carboxylic acid group to make it more susceptible to nucleophilic attack by the amine. This is because the direct reaction between a carboxylic acid and an amine to form an amide is a dehydration reaction that is thermodynamically unfavorable under mild conditions. luxembourg-bio.com

The general strategy involves converting the hydroxyl group of the carboxylic acid into a better leaving group. This is typically achieved using a "coupling reagent." The activated carboxylic acid intermediate then reacts with the amine to form the amide bond. bachem.com

A common class of coupling reagents is the carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). The mechanism with a carbodiimide (B86325) involves the initial reaction of the carboxylic acid with the carbodiimide to form a highly reactive O-acylisourea intermediate. This intermediate can then be attacked by the amine to form the desired amide and a urea (B33335) byproduct. luxembourg-bio.com

To improve reaction efficiency and suppress side reactions like racemization, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) are often used in conjunction with carbodiimides. luxembourg-bio.com These additives react with the O-acylisourea intermediate to form an active ester, which is more stable and less prone to racemization, and then reacts with the amine. luxembourg-bio.com

The choice of coupling reagent and additives can significantly impact the yield, reaction time, and prevention of side reactions, particularly racemization, in amide bond formation. bachem.com

Table 2: Common Coupling Reagents and Their Characteristics

| Coupling Reagent | Additive(s) | Advantages | Disadvantages/Considerations |

| DCC (Dicyclohexylcarbodiimide) | HOBt, HOAt | Inexpensive, effective | Dicyclohexylurea (DCU) byproduct is often insoluble and can be difficult to remove completely. luxembourg-bio.com |

| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | HOBt, HOAt | Water-soluble urea byproduct is easily removed by aqueous workup. nih.gov | Can be less reactive than DCC in some cases. |

| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | (none required) | Highly efficient, fast reaction rates, low racemization. bachem.com | More expensive than carbodiimides. |

| COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) | (none required) | High coupling efficiency, safer alternative to HOBt/HOAt-based reagents. bachem.com | Newer reagent, may not be as widely available or cost-effective. |

| TPTU-NMI | Broad scope, effective for coupling anilines. | May be less effective for sterically hindered substrates. luxembourg-bio.com | |

| DMT-MM | Performs well for coupling secondary amines. | May not be suitable for all amine or carboxylic acid partners. luxembourg-bio.com |

For sterically hindered substrates, such as those involving the ortho-methyl group in this compound, the choice of a more powerful coupling reagent like HATU might be necessary to achieve good yields. The steric hindrance can slow down the rate of the desired amide bond formation, potentially allowing side reactions to become more prominent. The use of additives like HOBt or HOAt can also be crucial in these cases to facilitate the reaction and minimize epimerization if a chiral center is present. luxembourg-bio.com

Regioselectivity in Subsequent Reactions of this compound Derivatives

Once the amide bond is formed, the resulting derivative of this compound can undergo further reactions. The regioselectivity of these subsequent reactions is dictated by the electronic and steric properties of the substituent groups on the aromatic ring.

The Boc-protected amino group and the newly formed amide group are both ortho,para-directing groups in electrophilic aromatic substitution reactions. However, the steric bulk of the ortho-methyl group and the amide functionality can significantly influence the position of substitution. Electrophilic attack is most likely to occur at the positions para to the activating groups that are least sterically hindered.

For instance, in a reaction involving an electrophile, the positions on the aromatic ring will have different reactivities. The presence of the methyl group at the 6-position and the amide group at the 2-position creates a sterically crowded environment around these positions. This steric hindrance would likely direct an incoming electrophile to the less hindered positions on the ring.

Furthermore, the nature of the amide substituent can also play a role. A bulky substituent on the amide nitrogen would further increase steric hindrance around the 2-position.

In reactions where the carboxylic acid is converted into other functional groups, the regioselectivity is generally not an issue as the position is already defined. However, if reactions are performed that could potentially involve the aromatic ring, the directing effects of the substituents become critical. For example, a reaction that proceeds via an ortho-quinone methide intermediate, as seen in the derivatization of some phenolic compounds, could be influenced by the substituents present on the aromatic ring of a this compound derivative. nih.gov

Advanced Methodologies and Techniques Applied to Boc 2 Amino 6 Methylbenzoic Acid Synthesis and Application

Contemporary Solid-Phase Organic Synthesis (SPOS) Protocols

Solid-phase peptide synthesis (SPPS) has transformed the assembly of peptides by anchoring the growing peptide chain to an insoluble resin support, which simplifies the purification process by allowing excess reagents and byproducts to be washed away after each step. acs.orgpeptide.com The Boc/Bzl (tert-butoxycarbonyl/benzyl) protection strategy is a classic and robust approach in SPPS. seplite.compeptide.com In this scheme, the α-amino group is temporarily protected by the acid-labile Boc group, while side-chain functionalities are protected by more stable, benzyl-based groups. peptide.compeptide.com

The synthesis cycle for incorporating a residue like Boc-2-amino-6-methylbenzoic acid onto a resin-bound peptide chain involves a series of defined steps. The process begins with the deprotection of the N-terminal Boc group, typically using a moderate acid like trifluoroacetic acid (TFA). peptide.comseplite.com Following deprotection, the resulting trifluoroacetate salt is neutralized to the free amine, often with a hindered base such as diisopropylethylamine (DIEA). peptide.compeptide.com The subsequent coupling step involves activating the carboxyl group of the incoming Boc-protected amino acid (in this case, this compound) and reacting it with the free amine on the resin. This cycle of deprotection, neutralization, and coupling is repeated until the desired sequence is assembled. peptide.com

| Step | Reagent/Condition | Purpose |

| 1. Swelling | Dichloromethane (B109758) (DCM) | Prepares the resin-peptide for reaction by swelling the polymer support. |

| 2. Deprotection | 50% Trifluoroacetic Acid (TFA) in DCM | Removes the temporary Nα-Boc protecting group. seplite.comchempep.com |

| 3. Washing | Dichloromethane (DCM), Isopropanol (IPA) | Removes excess TFA and the cleaved Boc group. chempep.com |

| 4. Neutralization | 5-10% Diisopropylethylamine (DIEA) in DCM | Converts the N-terminal ammonium salt to a free amine for coupling. peptide.compeptide.com |

| 5. Washing | Dichloromethane (DCM) | Removes excess base and its salt. |

| 6. Coupling | Boc-amino acid, Activating Agent (e.g., DCC, HBTU), Solvent (DCM/DMF) | Forms the new peptide bond between the activated amino acid and the N-terminal amine on the resin. seplite.com |

| 7. Washing | Dichloromethane (DCM), Dimethylformamide (DMF), Methanol (B129727) (MeOH) | Removes excess reagents and byproducts to purify the resin-bound peptide. ias.ac.in |

| 8. Repeat Cycle | Return to Step 2 | The cycle is repeated with the next amino acid until the sequence is complete. peptide.com |

This table outlines a typical cycle in Boc-based Solid-Phase Organic Synthesis (SPOS). Reagents and times can be optimized based on the specific amino acids being coupled.

Solution-Phase Synthetic Approaches for this compound Derivatives

While SPOS is dominant for peptide synthesis, solution-phase synthesis (also known as liquid-phase synthesis) remains a powerful strategy, particularly for large-scale production and the synthesis of complex derivatives where purification of intermediates is necessary. nih.govopenaccessjournals.com Traditional solution-phase methods can be labor-intensive due to the need for purification after each coupling step. openaccessjournals.com However, recent advancements have introduced more efficient protocols.

One innovative approach is the Group-Assisted Purification (GAP) strategy, which avoids traditional chromatography by using a protecting group that facilitates easy purification, often by simple washing or precipitation. nih.gov Another significant advance is the use of highly efficient coupling reagents that promote rapid and clean peptide bond formation with minimal side reactions. For instance, cyclic propylphosphonic anhydride (T3P®) has been shown to mediate peptide bond formation in minutes with high efficiency and no epimerization, generating water-soluble by-products that are easily removed. mdpi.com This method is compatible with both Boc and Fmoc-protected amino acids and allows for a reduction in solvent volume, enhancing the sustainability of the process. mdpi.com Such techniques are well-suited for the synthesis of dipeptides or other small derivatives of this compound, where precise control and intermediate characterization are essential.

| Feature | Traditional Solution-Phase | Modern Solution-Phase (e.g., T3P®) |

| Reaction Time | Hours | Minutes mdpi.com |

| Purification | Often requires column chromatography | Simplified (e.g., extraction, precipitation) nih.gov |

| Reagent Stoichiometry | Often requires excess reagents | Can use stoichiometric amounts of reagents mdpi.com |

| Byproducts | Can be difficult to remove | Often water-soluble and easily removed mdpi.com |

| Racemization Risk | Varies with coupling agent and conditions | Very low to none reported mdpi.com |

| Solvent Volume | High | Reduced mdpi.com |

This table compares key features of traditional versus modern solution-phase peptide synthesis approaches.

Microwave-Assisted Synthetic Routes for Related Protected Amino Acid Analogs

The application of microwave energy has become a transformative tool in organic synthesis, dramatically accelerating reaction rates and often improving yields and product purities. nih.govresearchgate.net In the context of peptide synthesis, microwave irradiation provides rapid and uniform heating of the reaction mixture, which enhances the kinetics of both the coupling and deprotection steps. youtube.comcreative-peptides.com This is due to the direct interaction of microwaves with polar molecules in the reaction, leading to efficient internal heating. organic-chemistry.org

Microwave-assisted solid-phase peptide synthesis (MA-SPPS) has been shown to reduce the time for a single coupling cycle from hours to mere minutes. youtube.comnih.gov For example, most amino acid couplings can be completed in as little as 5 minutes, and Fmoc deprotection can be achieved in 3 minutes under microwave irradiation. nih.gov This rapid heating minimizes the time the peptide is exposed to reaction conditions, which can reduce side reactions such as racemization and aspartimide formation. nih.gov The efficiency of microwave-assisted synthesis makes it particularly valuable for producing difficult or complex peptides, including those containing sterically hindered or unnatural amino acids like this compound. researchgate.netcreative-peptides.com The technology has been successfully applied in both manual and automated peptide synthesizers. nih.govmdpi.com

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

| Heating Method | External heat source, slow and uneven heating | Direct dielectric heating, rapid and uniform youtube.comcreative-peptides.com |

| Typical Coupling Time | 1-2 hours | 5-10 minutes nih.gov |

| Typical Deprotection Time | 15-30 minutes | 3-5 minutes nih.gov |

| Overall Synthesis Time | Significantly longer | Dramatically reduced nih.govnih.gov |

| Product Purity | Prone to aggregation and side reactions due to prolonged heating | Often higher purity due to shorter reaction times and fewer side products youtube.com |

| Efficiency | Lower, especially for difficult sequences | Higher, improves coupling for sterically hindered residues creative-peptides.com |

This table provides a comparative overview of conventional heating versus microwave-assisted methods in the context of solid-phase peptide synthesis.

Comparative Analysis and Future Research Directions in Boc 2 Amino 6 Methylbenzoic Acid Chemistry

Comparison with Other Boc-Protected Aromatic Amino Acids Regarding Synthetic Utility

The synthetic utility of Boc-2-amino-6-methylbenzoic acid is best understood when compared with other Boc-protected aromatic amino acids. The position of the substituents on the benzoic acid ring dramatically influences the molecule's physical properties and chemical reactivity.

The Boc group is favored for its stability under various conditions and its straightforward removal using mild acids. Compared to isomers like Boc-4-aminobenzoic acid, the ortho-substitution in this compound can lead to intramolecular hydrogen bonding between the carboxylic acid and the protected amino group. This interaction can decrease solubility in polar solvents but also influences the reactivity of both functional groups.

The methyl group at the C6 position introduces significant steric hindrance around the amino and carboxylic acid functionalities. This steric bulk can be a desirable feature for controlling regioselectivity in subsequent reactions, but it can also hinder transformations, such as peptide couplings, when compared to less hindered analogues like Boc-2-aminobenzoic acid. durham.ac.uk However, this steric impediment can be leveraged to direct reactions to other positions on the aromatic ring. The methylamino group also has a lower basicity compared to primary amines, which alters its reactivity profile.

| Compound Name | Substitution Pattern | Key Structural Differences & Synthetic Implications |

| This compound | Ortho-amino, Ortho-methyl | The C6-methyl group provides significant steric hindrance, potentially lowering reactivity in peptide couplings but enabling regioselective transformations elsewhere on the ring. The ortho-arrangement can lead to intramolecular interactions. durham.ac.uk |

| Boc-2-aminobenzoic acid (Boc-anthranilic acid) | Ortho-amino | Lacks the steric bulk of the C6-methyl group, making the amino and carboxyl groups more accessible for reactions like amide bond formation. |

| Boc-4-aminobenzoic acid | Para-amino | No intramolecular hydrogen bonding between the functional groups, leading to different solubility profiles. The para-arrangement allows for the synthesis of linear, rigid polymer backbones. |

| 5-Methyl-N-Boc-N-methylanthranilic acid | Ortho-amino, Meta-methyl | The additional methyl group at the C5 position further increases steric bulk and alters the electronic properties of the aromatic ring. |

Exploration of Novel Synthetic Pathways to this compound

The conventional synthesis of this compound involves a multi-step process. A common route starts with 2-methyl-6-nitroaniline (B18888). guidechem.com This starting material undergoes a Sandmeyer reaction, where the amino group is diazotized and subsequently replaced with a cyano group, followed by hydrolysis to yield a carboxylic acid. The nitro group is then reduced to an amine, for instance with sodium sulfide, to produce 2-amino-6-methylbenzoic acid. guidechem.com The final step is the protection of the resulting amino group with di-tert-butyl dicarbonate (B1257347) (Boc₂O) under basic conditions to yield the target compound. organic-chemistry.org

Traditional Synthetic Sequence:

Diazotization/Cyanation: 2-methyl-6-nitroaniline → 2-methyl-6-nitrobenzonitrile (B157223)

Hydrolysis: 2-methyl-6-nitrobenzonitrile → 2-methyl-6-nitrobenzoic acid

Reduction: 2-methyl-6-nitrobenzoic acid → 2-amino-6-methylbenzoic acid

Boc Protection: 2-amino-6-methylbenzoic acid → this compound

Exploration into novel synthetic pathways focuses on improving efficiency, reducing step count, and employing greener methodologies. One potential avenue is the use of modern catalytic systems for the direct C-H activation and carboxylation of a suitably protected N-Boc-2-methylaniline, although achieving the required regioselectivity would be a significant challenge. Another approach could involve a shortened synthesis starting from 2,6-dinitrotoluene, similar to strategies used for related nitrobenzoic acids. researchgate.net Furthermore, enzymatic or chemo-enzymatic routes could offer high selectivity under mild conditions, aligning with the principles of green chemistry.

Expansion into Underexplored Chemical Transformations of the Core Structure

The core structure of this compound offers multiple sites for chemical modification, beyond the standard deprotection and amide coupling reactions. Research into these transformations could unlock new synthetic possibilities.

Ring Functionalization: The aromatic ring is a prime target for electrophilic aromatic substitution. Halogenation using reagents like N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) could lead to the synthesis of halogenated derivatives, which are valuable precursors for cross-coupling reactions. sioc-journal.cn The directing effects of the amino and methyl groups would likely favor substitution at the C3 and C5 positions.

Transformations of the Carboxylic Acid: The carboxylic acid can be converted into a variety of other functional groups. For example, reduction with reagents like sodium borohydride (B1222165) can yield the corresponding alcohol. rsc.org It can also be converted to esters, amides, or acid halides to serve as a handle for further diversification.

Modification of the Methyl Group: The benzylic methyl group could potentially be functionalized through radical halogenation or oxidation to an aldehyde or carboxylic acid, although this would require careful selection of reagents to avoid side reactions with the electron-rich aromatic ring.

Cyclization Reactions: The ortho-disposition of the amino and carboxyl groups makes this molecule an excellent precursor for heterocyclic synthesis. For instance, reaction with cyanogen (B1215507) bromide can yield benzo[d] acs.orgrsc.orgoxazin-4-one derivatives, which are themselves versatile chemical intermediates. chemicalbook.com

Potential for Development of New Chemical Building Blocks Derived from this compound

The chemical transformations described above can generate a library of novel chemical building blocks derived from this compound. These new molecules, possessing unique substitution patterns, can serve as key intermediates in the synthesis of complex targets in medicinal chemistry and materials science.

The steric hindrance provided by the 6-methyl group, combined with the electronic properties of the substituents, makes these derived building blocks particularly interesting. For example, halogenated derivatives could be used in Suzuki, Heck, or Buchwald-Hartwig couplings to introduce complex carbon or heteroatom substituents. The resulting highly substituted, conformationally restricted aromatic cores are sought-after scaffolds in drug discovery.

| Derived Building Block | Potential Synthetic Route | Potential Applications |

| Boc-2-amino-5-halo-6-methylbenzoic acid | Electrophilic halogenation (NCS, NBS) sioc-journal.cn | Precursors for cross-coupling reactions to build complex molecular architectures. |

| Boc-2-amino-6-(hydroxymethyl)benzoic acid | Reduction of the carboxylic acid | Introduction of a primary alcohol for further functionalization into ethers, esters, or aldehydes. |

| 8-methyl-1-(Boc)-2H-3,1-benzoxazine-2,4(1H)-dione | Reaction with phosgene (B1210022) or an equivalent sioc-journal.cn | Intermediate for the synthesis of quinazolinones and other fused heterocyclic systems. |

| N-Acyl derivatives | Acylation of the Boc-protected amine followed by selective deprotection/rearrangement rsc.org | Precursors for α-aminoketones through rearrangement reactions. rsc.org |

Integration with Emerging Technologies in Organic Synthesis

The synthesis and application of this compound and its derivatives can be significantly enhanced by integrating emerging technologies in organic synthesis.

Continuous Flow Chemistry: Many of the individual steps in the synthesis of this compound, such as nitration, reduction, Boc-protection, and even deprotection, are well-suited for continuous flow processing. acs.orgrsc.orgresearchgate.net Flow reactors offer superior control over reaction parameters like temperature and pressure, enhance safety when handling hazardous intermediates (e.g., diazonium salts), and can facilitate telescoped reactions, where the output of one reactor is fed directly into the next, minimizing purification steps and waste. durham.ac.ukresearchgate.net For example, thermal N-Boc deprotection can be achieved efficiently in flow systems at high temperatures, avoiding the need for acidic reagents and complex workups. acs.orgresearchgate.net

Advanced Catalysis: The development of novel catalysts can streamline the synthesis. This includes heterogeneous catalysts for hydrogenation or Boc-protection/deprotection that can be easily separated and recycled, improving the sustainability of the process. organic-chemistry.orgrsc.org Photoredox catalysis also opens new avenues for C-H functionalization and cross-coupling reactions under mild conditions, which could be applied to the derivatization of the core structure. organic-chemistry.org

Ionic Liquids: Boc-protected amino acids can be converted into ionic liquids (AAILs). nih.govrsc.org These protected AAILs can act as both reactants and solvents in subsequent reactions, such as peptide synthesis, potentially simplifying processes and enabling novel reaction pathways. nih.govrsc.org This approach could offer a unique medium for the transformations of this compound.

By leveraging these advanced technologies, the synthesis and diversification of this compound can become more efficient, scalable, and environmentally benign, further cementing its role as a valuable building block in modern organic chemistry.

Q & A

Q. What are the standard synthetic routes for Boc-2-amino-6-methylbenzoic acid, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves protecting the amino group of 2-amino-6-methylbenzoic acid using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., aqueous NaHCO₃ or DMAP in THF). Optimization includes controlling temperature (0–25°C), stoichiometry (1:1.2 molar ratio of substrate to Boc anhydride), and reaction time (4–12 hours). Post-reaction, purification via acid-base extraction (using HCl to protonate unreacted starting material) and recrystallization (ethanol/water) ensures high yield .

Q. How should this compound be characterized to confirm structural integrity?

- Methodological Answer : Use a combination of spectroscopic techniques:

- ¹H/¹³C NMR : Identify Boc-protected amine (δ ~1.4 ppm for tert-butyl protons) and aromatic protons (δ 6.5–8.0 ppm).

- FT-IR : Confirm carbonyl stretches (C=O at ~1700 cm⁻¹ for Boc and carboxylic acid).

- Mass Spectrometry (ESI-MS) : Verify molecular ion [M+H]⁺ or [M+Na]⁺ peaks.

- HPLC : Assess purity (>95% by reverse-phase C18 column, acetonitrile/water gradient). Cross-reference with literature data for analogous Boc-protected benzoic acids .

Q. What are the recommended storage conditions to ensure compound stability?

- Methodological Answer : Store under inert atmosphere (argon or nitrogen) at –20°C in a desiccator. Avoid prolonged exposure to moisture or light, as the Boc group is sensitive to acidic/humid conditions. Periodic TLC or HPLC analysis is advised to monitor degradation (e.g., free amine formation) .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the stereochemical configuration of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) provides unambiguous structural confirmation. Grow crystals via slow evaporation (e.g., ethyl acetate/hexane). Refinement using SHELXL can resolve bond angles, torsion angles, and hydrogen-bonding networks. For poorly diffracting crystals, synchrotron radiation or cryocooling may improve data quality .

Q. What strategies mitigate side reactions during Boc protection, such as carbamate formation or over-alkylation?

- Methodological Answer :

- Side Reaction Mitigation : Use milder bases (e.g., NaHCO₃ instead of NaOH) to avoid hydrolysis.

- Monitoring : Employ in-situ FT-IR to track Boc anhydride consumption.

- Work-Up : Quench excess Boc anhydride with aqueous citric acid to prevent over-alkylation.

Contradictory evidence exists on solvent choice: polar aprotic solvents (DMF) may accelerate reactions but increase byproduct formation compared to THF .

Q. How can computational methods predict the reactivity of this compound in peptide coupling reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model activation energies for carbodiimide-mediated couplings. Parameters include nucleophilicity of the amino group (post-Boc deprotection) and steric effects from the methyl substituent. Compare computed results with experimental yields using EDCI/HOBt coupling agents .

Q. What analytical approaches address discrepancies between theoretical and observed spectroscopic data?

- Methodological Answer :

- Data Triangulation : Cross-validate NMR shifts with computational predictions (GIAO method).

- Dynamic Effects : Consider rotational barriers (e.g., hindered rotation of tert-butyl groups) causing peak splitting.

- Impurity Profiling : LC-MS/MS identifies trace byproducts (e.g., di-Boc derivatives).

Systematic reviews of analogous compounds (e.g., 2-ethyl-6-hydroxybenzoic acid) provide benchmarks for expected deviations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.